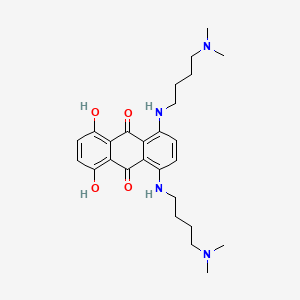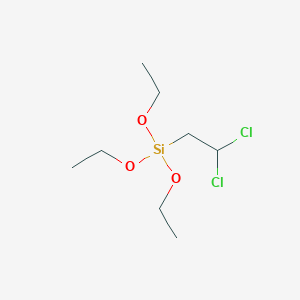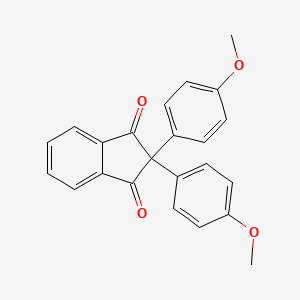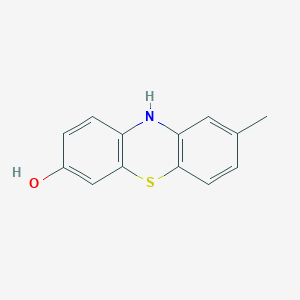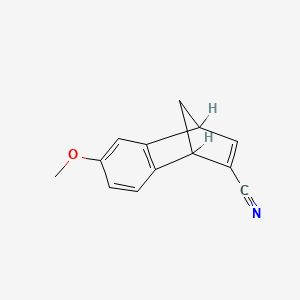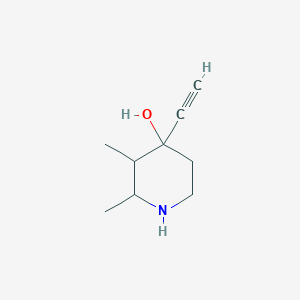
4-Ethynyl-2,3-dimethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,3-dimethylpiperidin-4-ol is a chemical compound with the molecular formula C9H15NO It is a piperidine derivative characterized by the presence of an ethynyl group at the 4-position and methyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,3-dimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,3-dimethylpiperidine with an ethynylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 4-Ethynyl-2,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a leaving group.
Major Products:
Oxidation: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-ethyl-2,3-dimethylpiperidin-4-ol.
Substitution: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-chloride or bromide.
科学研究应用
4-Ethynyl-2,3-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Ethynyl-2,3-dimethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
相似化合物的比较
4-Ethynyl-2,5-dimethylpiperidin-4-ol: Similar structure but with a different substitution pattern.
4-Vinyl-2,3-dimethylpiperidin-4-ol: Contains a vinyl group instead of an ethynyl group.
2,3-Dimethylpiperidin-4-ol: Lacks the ethynyl group.
Uniqueness: 4-Ethynyl-2,3-dimethylpiperidin-4-ol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
66493-34-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
4-ethynyl-2,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H15NO/c1-4-9(11)5-6-10-8(3)7(9)2/h1,7-8,10-11H,5-6H2,2-3H3 |
InChI 键 |
BZKKJFAATBNZLW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NCCC1(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
